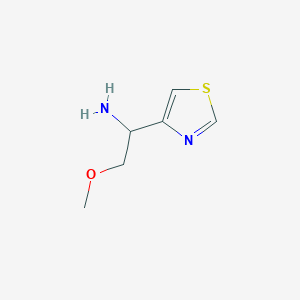
2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazol-2-amine to form an intermediate, which is then reacted with methoxy groups to yield the final product . The reaction conditions often require the use of organic solvents and specific catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: This compound features an indole ring instead of a thiazole ring.
Uniqueness: 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-methoxy-1-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-2-5(7)6-3-10-4-8-6/h3-5H,2,7H2,1H3 |
InChI Key |
HPEIOADYTIGLHX-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CSC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


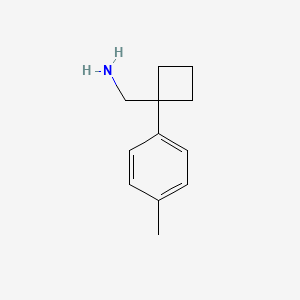
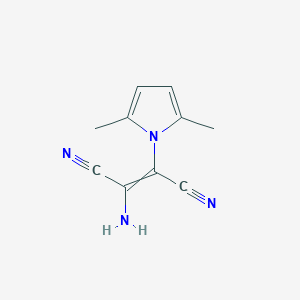
![3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B15048091.png)
![1-[1-(piperidin-1-yl)cyclohexyl]-1H-1,2,3-benzotriazole](/img/structure/B15048102.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15048104.png)
![Ethyl (3R)-2-chloro-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-2-methylpropanoate](/img/structure/B15048109.png)
![5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15048117.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048124.png)
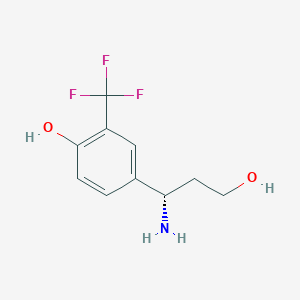
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B15048128.png)
![N-[(4-ethoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15048135.png)
![2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid](/img/structure/B15048136.png)
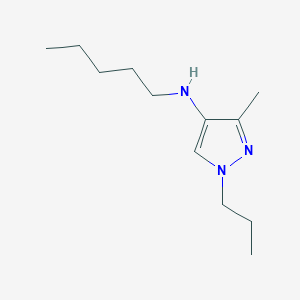
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B15048144.png)
